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2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-

Cat. No.: B13272508
M. Wt: 202.21 g/mol
InChI Key: SGFJSNJTALZFCU-UHFFFAOYSA-N
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Description

Contextual Overview of Pyrimidinone Scaffolds in Chemical Research

Pyrimidinone scaffolds are heterocyclic aromatic organic compounds that are fundamental to numerous areas of chemical and biological research. ontosight.ai These structures are integral to a vast array of natural and synthetic molecules with significant biological activities. Their prevalence in medicinal chemistry stems from their ability to mimic endogenous molecules and interact with a wide range of biological targets. mdpi.com

The pyrimidinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects. These include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The versatility of the pyrimidinone ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and pharmacokinetic profile. mdpi.com The synthesis of pyrimidinone derivatives is a well-established field, with numerous methods developed for their efficient construction, including multicomponent reactions like the Biginelli reaction. mdpi.com

Structural Characteristics of the 5-(4-methylphenoxy) Moiety in Pyrimidinone Derivatives

The 5-(4-methylphenoxy) moiety introduces several key structural features to the pyrimidinone core. This substituent consists of a phenoxy group (a phenyl ring attached to an oxygen atom) which is further substituted with a methyl group at the para-position (position 4).

From an electronic standpoint, the oxygen atom of the phenoxy group is electron-donating through resonance, which can affect the reactivity of the pyrimidinone ring. Conversely, the phenyl ring is electron-withdrawing by induction. The interplay of these electronic effects can modulate the chemical reactivity and physical properties, such as acidity and basicity, of the entire molecule.

Significance of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- in Contemporary Chemical Synthesis and Analysis

While specific research on 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is limited, its structural motifs suggest its potential significance as an intermediate in organic synthesis and as a subject for analytical investigation. The synthesis of related 5-phenoxy-1H-pyrimidin-2-one compounds is of interest for developing new therapeutic agents. ontosight.ai The general synthetic routes to such compounds often involve multi-step processes to construct the pyrimidinone ring and introduce the desired substituents. ontosight.ai

The characterization of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- would rely on a suite of modern analytical techniques.

Spectroscopic Methods for Characterization:

TechniqueExpected Observations
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the pyrimidinone ring, as well as C-O-C stretching of the ether linkage and aromatic C-H and C=C stretching from both the pyrimidinone and phenoxy rings. researchgate.netesisresearch.org
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show distinct signals for the protons on the pyrimidinone ring, the phenoxy ring, and the methyl group. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms. ¹³C NMR would complement this by showing signals for all unique carbon atoms in the molecule. researchgate.netmdpi.com
Mass Spectrometry (MS) The mass spectrum would provide the exact molecular weight of the compound. Fragmentation patterns observed in techniques like electron impact mass spectrometry (EI-MS) can offer valuable structural information by showing the loss of specific functional groups. researchgate.netsapub.org

The potential biological activities of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, by analogy to other 5-aryloxy pyrimidinone derivatives, could include antimicrobial, antiviral, and anti-inflammatory effects. ontosight.ai Therefore, this compound could serve as a lead structure for the development of new pharmaceutical agents. Further research would be necessary to synthesize and evaluate its specific biological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13272508 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-methylphenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChI Key

SGFJSNJTALZFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CNC(=O)N=C2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Pyrimidinone, 5 4 Methylphenoxy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. whitman.edu

For 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, with a molecular formula of C₁₁H₁₀N₂O₂, the exact molecular weight is 202.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 202.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary and highly probable fragmentation is the cleavage of the ether bond (C-O-C), which is a common fragmentation pathway for aryl ethers. libretexts.org This could lead to two main fragmentation routes:

Formation of a p-cresol (B1678582) radical and a 5-oxopyrimidinyl cation (m/z 95).

Formation of a p-methylphenoxy cation (m/z 107) and a pyrimidinone radical.

Other potential fragmentations could involve the loss of small molecules like CO from the pyrimidinone ring. The resulting fragmentation pattern provides a molecular fingerprint that helps confirm the proposed structure. chemguide.co.uksapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is predicted to show several characteristic absorption bands. physchemres.org

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: A moderate to strong, somewhat broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the amide within the pyrimidinone ring. nih.gov

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the amide carbonyl group. nih.gov

Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: A peak or series of peaks just below 3000 cm⁻¹ for the methyl group.

C=C and C=N Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the aryl ether linkage, typically found in the 1200-1250 cm⁻¹ region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H Stretch (Amide)
> 3000MediumAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch
1650 - 1700StrongC=O Stretch (Amide)
1450 - 1600Medium-StrongC=C and C=N Ring Stretches
1200 - 1250StrongAsymmetric C-O-C Stretch (Ether)

Note: Predicted values are based on typical frequencies for the respective functional groups.

Despite a comprehensive search for crystallographic data on the chemical compound 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, no specific single-crystal X-ray diffraction (SC-XRD) studies, molecular conformation details, or analyses of intermolecular interactions for this exact molecule could be located in the available scientific literature and crystallographic databases.

The execution of targeted searches using various keywords, including the compound's chemical name, molecular formula (C11H10N2O2), and alternative nomenclature such as "5-(p-tolyloxy)-2(1H)-pyrimidinone" and "Tolimidone," did not yield any published crystal structures. Furthermore, inquiries into prominent crystallographic repositories, including the Cambridge Structural Database (CSD), did not reveal an entry for this specific compound.

Consequently, it is not possible to provide the detailed analysis of its advanced spectroscopic and crystallographic characterization as requested in the article outline. The required data for the sections on Single Crystal X-ray Diffraction (SC-XRD), Analysis of Molecular Conformation and Torsion Angles, and Investigation of Intermolecular Interactions and Crystal Packing Motifs are contingent on the availability of a solved crystal structure, which appears to be unpublished or otherwise not publicly accessible at this time.

While general information about the pyrimidinone scaffold suggests a propensity for forming specific intermolecular interactions, such as N-H···O hydrogen bonds, a detailed and scientifically accurate article on "2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-" cannot be generated without the foundational crystallographic data.

Organic Reactions and Derivatization Strategies of 2 1h Pyrimidinone, 5 4 Methylphenoxy

Reactivity of the Pyrimidinone Core

The pyrimidinone ring is a privileged scaffold in medicinal chemistry, and its reactivity is of significant interest. The electronic nature of the ring, influenced by the interplay between the amide functionality and the aromatic system, dictates its susceptibility to various transformations.

Electrophilic Aromatic Substitutions on the Pyrimidinone Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. dalalinstitute.comwikipedia.org In the context of 2(1H)-pyrimidinone, the electron-donating character of the nitrogen atoms and the electron-withdrawing nature of the carbonyl group influence the regioselectivity of these reactions. The phenoxy group at the C5 position further modulates the electron density of the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For the 2(1H)-pyrimidinone core, the positions ortho and para to the activating groups are typically favored. However, the precise outcome of such reactions on 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- would be influenced by the combined directing effects of the amide nitrogen, the carbonyl group, and the phenoxy substituent. The steric hindrance imposed by the phenoxy group would also play a crucial role in determining the substitution pattern.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Core

Reaction Reagents Potential Products Notes
NitrationHNO₃, H₂SO₄Nitrated pyrimidinone derivativesThe position of nitration would depend on the directing effects of the substituents.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halogenated pyrimidinone derivativesLewis acid catalyst is typically required.
SulfonationFuming H₂SO₄Sulfonated pyrimidinone derivativesThe reaction is often reversible.
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkylated pyrimidinone derivativesProne to polyalkylation and carbocation rearrangements.
Friedel-Crafts AcylationR-COCl, AlCl₃Acylated pyrimidinone derivativesGenerally less prone to polysubstitution than alkylation.

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for appropriately substituted aromatic rings. nih.govlibretexts.org For the pyrimidinone ring to undergo SNAr, it typically requires strong electron-withdrawing groups to be present on the ring to activate it towards nucleophilic attack. In the case of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the carbonyl group does provide some electron-withdrawing character, but the presence of strong activating groups would facilitate such reactions.

Nucleophilic attack can also occur at the carbon atoms of the pyrimidinone ring, particularly those activated by the carbonyl group. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Transformations Involving the Carbonyl Functionality

The carbonyl group at the C2 position of the pyrimidinone ring is a key functional group that can undergo a variety of transformations. These reactions can be used to introduce new functional groups and to build more complex molecular architectures.

For instance, the carbonyl oxygen can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack of nucleophiles. The carbonyl group can also be reduced to a methylene (B1212753) group or converted to a thiocarbonyl group.

Chemical Modifications of the 5-(4-methylphenoxy) Substituent

The 5-(4-methylphenoxy) substituent provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactions on the Methyl Group of the Phenoxy Moiety

The methyl group on the phenoxy ring is a handle for various functionalization reactions. For example, it can undergo free-radical halogenation to introduce a halogen atom, which can then be displaced by a variety of nucleophiles. Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing further opportunities for derivatization.

Table 2: Potential Reactions of the Methyl Group

Reaction Reagents Potential Products
Free-Radical HalogenationNBS, light or radical initiatorBromomethyl derivative
OxidationKMnO₄, heatCarboxylic acid derivative
OxidationCrO₃, Ac₂OAldehyde derivative

Functionalization of the Phenoxy Ring

The phenoxy ring itself can undergo electrophilic aromatic substitution reactions. The directing effect of the ether oxygen and the methyl group will determine the position of substitution. Typically, positions ortho and para to the activating groups are favored.

Common electrophilic aromatic substitutions on the phenoxy ring include nitration, halogenation, and Friedel-Crafts reactions. These modifications can be used to introduce a wide range of functional groups, which can then be further elaborated to create new analogs of the parent compound.

Design and Synthesis of 2(1H)-Pyrimidinone Analogues

The synthesis of analogues of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new materials with tailored properties. nih.gov The design of these analogues involves strategic modifications of the pyrimidinone core to introduce a variety of substituents at different positions of the ring.

Strategies for Introducing Diverse Substituents on the Pyrimidinone Framework

The introduction of diverse substituents onto the pyrimidinone framework can be achieved through several synthetic strategies, primarily focusing on the construction of the heterocyclic ring with pre-functionalized building blocks or the post-synthesis modification of a pre-formed pyrimidinone core.

One of the most common methods for the synthesis of pyrimidinone derivatives is the Biginelli reaction , a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. derpharmachemica.com By varying these three components, a wide range of substituents can be introduced at positions 4, 5, and 6 of the pyrimidinone ring. For the synthesis of analogues of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, a key starting material would be a β-dicarbonyl compound already bearing the 4-methylphenoxy group at the appropriate position.

Another versatile approach is the deconstruction-reconstruction strategy . nih.gov This method involves the cleavage of a complex pyrimidine-containing structure into simpler intermediates, which can then be modified and re-cyclized to generate a diverse library of analogues. nih.gov This allows for the introduction of substituents at positions that are not easily accessible through traditional methods. For instance, different amidines can be used in the reconstruction step to introduce various substituents at the 2-position of the pyrimidinone ring. nih.gov

Cycloaddition reactions also offer a powerful tool for the synthesis of pyrimidinone analogues. mdpi.com These reactions, such as [3+3] or [3+2+1] cycloadditions, allow for the construction of the pyrimidinone ring from different combinations of building blocks, each carrying specific substituents. mdpi.com The choice of the cycloaddition strategy can be tailored to achieve the desired substitution pattern on the final pyrimidinone framework.

The following table summarizes some of the key strategies for introducing substituents on the pyrimidinone framework:

StrategyDescriptionKey Advantages
Biginelli Reaction A one-pot multicomponent reaction of an aldehyde, a β-dicarbonyl compound, and urea/thiourea. derpharmachemica.comOperational simplicity, high atom economy, and the ability to generate a diverse range of substituted dihydropyrimidinones. derpharmachemica.com
Deconstruction-Reconstruction Cleavage of a pyrimidine (B1678525) ring into reactive intermediates followed by reconstruction with different building blocks. nih.govAllows for the diversification of complex pyrimidine structures and the introduction of substituents at otherwise inaccessible positions. nih.gov
Cycloaddition Reactions Construction of the pyrimidinone ring through various cycloaddition pathways, such as [3+3] and [3+2+1]. mdpi.comProvides access to a wide range of substitution patterns depending on the chosen building blocks and reaction conditions. mdpi.com

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis, and they are particularly useful for the derivatization of heterocyclic compounds like pyrimidinones (B12756618). These reactions typically involve a transition metal catalyst, most commonly palladium, and allow for the coupling of a halide or triflate with a wide range of coupling partners. nih.govrsc.org

For the derivatization of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, a common strategy would be to introduce a halogen atom (e.g., bromine or iodine) at a specific position on the pyrimidinone ring, which can then serve as a handle for cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. nih.gov It is a powerful method for the formation of C-C bonds and can be used to introduce a variety of aryl, heteroaryl, or alkyl groups onto the pyrimidinone core. For example, a bromo-substituted 5-(4-methylphenoxy)-2(1H)-pyrimidinone could be coupled with various boronic acids to generate a library of analogues with different substituents at the brominated position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rsc.org It allows for the coupling of an aryl or heteroaryl halide with an amine. This reaction is particularly useful for introducing amino groups or other nitrogen-containing substituents onto the pyrimidinone framework, which can be important for modulating the biological activity of the molecule.

The table below provides a summary of key cross-coupling reactions for C-C and C-N bond formation on the pyrimidinone framework:

ReactionDescriptionBond FormedKey Features
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. nih.govC-CWide substrate scope, good functional group tolerance, and mild reaction conditions. nih.gov
Buchwald-Hartwig Amination Palladium-catalyzed reaction of an aryl or heteroaryl halide with an amine. rsc.orgC-NEnables the synthesis of a wide range of arylamines and heteroarylamines. rsc.org

Advanced Chemical Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a technique used to convert a compound into a product of similar but more easily detectable structure. mdpi.com In the context of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, derivatization can be employed for various purposes, including enhancing its detectability in analytical methods like chromatography and mass spectrometry, as well as for probing its reactivity and metabolic pathways. nih.gov

Identification of Derivatization Sites (e.g., hydroxyl, carboxyl, carbonyl groups)

The pyrimidinone core and its substituents offer several potential sites for chemical derivatization. The most common functional groups targeted for derivatization include hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups. libretexts.org

In the case of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the primary sites for derivatization would be the N-H group of the pyrimidinone ring and any functional groups that might be introduced on the phenoxy ring or at other positions of the pyrimidinone core. For example, if analogues with hydroxyl or carboxyl groups are synthesized, these would be prime targets for derivatization. The carbonyl group of the pyrimidinone ring itself can also undergo derivatization reactions, although this is less common for analytical purposes.

Application of Specific Derivatization Reagents and Reaction Conditions

A variety of derivatization reagents are available, each with its own specificity for different functional groups. nih.gov The choice of reagent and reaction conditions depends on the analyte, the analytical technique being used, and the desired properties of the derivative.

For pyrimidine derivatives, reagents such as p-bromophenacyl bromide (p-BPB) have been used to enhance their chromatographic behavior and sensitivity in LC-MS/MS analysis. nih.gov Other common derivatizing agents include dansyl chloride and diazomethane. nih.gov

The following table lists some common derivatization reagents and their target functional groups:

Derivatization ReagentTarget Functional Group(s)Purpose of Derivatization
p-Bromophenacyl bromide (p-BPB)Carboxylic acids, phenolsEnhances UV absorbance and improves chromatographic properties for HPLC. nih.govlibretexts.org
Dansyl chloridePrimary and secondary amines, phenolsIntroduces a fluorescent tag for sensitive detection. nih.gov
DiazomethaneCarboxylic acidsForms methyl esters, which are more volatile for GC analysis. nih.gov

Microwave-Assisted Derivatization for Enhanced Efficiency

The application of microwave assistance to the derivatization of pyrimidinone analogues can lead to faster and more efficient preparation of derivatives for analytical and mechanistic studies. nih.gov This is particularly beneficial when dealing with small sample sizes or when high-throughput analysis is required. Microwave-assisted derivatization has been successfully applied to a wide range of heterocyclic compounds, demonstrating its potential for the derivatization of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- and its analogues. mdpi.com

Supramolecular Chemistry of 2 1h Pyrimidinone, 5 4 Methylphenoxy

Self-Assembly Principles and Crystal Engineering of Pyrimidinone Systems

Pyrimidinone scaffolds are fundamental building blocks in supramolecular chemistry and crystal engineering due to their inherent ability to form predictable and robust hydrogen-bonding interactions. nih.govnih.gov The core principles guiding the self-assembly of pyrimidinone systems, including the specific derivative 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, revolve around the use of directional and strong non-covalent interactions to construct ordered solid-state architectures. nih.gov

Crystal engineering of these systems involves a hierarchical approach. Initially, strong hydrogen bonds direct the formation of primary structural motifs, such as dimers or tapes. Subsequently, these motifs assemble into higher-order structures influenced by weaker interactions and the steric demands of the substituents. The predictability of these interactions allows for a degree of control over the final crystal lattice, which is a central goal of crystal engineering.

Hydrogen Bonding Networks in the Solid State and Solution

The supramolecular features of pyrimidinones (B12756618) are largely dictated by their predisposition to form persistent hydrogen bonds, a characteristic that is observed both in solution and in the solid state. nih.govresearchgate.net For 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the key hydrogen bonding interactions would be N-H···O and C-H···O bonds.

Characterization of N-H···O and C-H···O Interactions

In pyrimidinone systems, the N-H···O hydrogen bond is the most significant intermolecular interaction, with average stabilization energies that can be substantial. nih.govresearchgate.net Studies on related substituted pyrimidinones have shown that the N-H···O interaction is the predominant force, often leading to the formation of centrosymmetric dimers as the primary building block of the crystal structure. nih.gov

Table 1: Expected Hydrogen Bond Parameters in Pyrimidinone Systems

Interaction Type Donor Acceptor Typical Energy (kcal/mol) Role in Crystal Packing
Strong N-H C=O -16 to -17 Primary motif formation (dimers, chains)
Weak C-H C=O -5 to -7 Secondary stabilization, 3D network formation

Influence of Hydrogen Bonding on Crystal Packing and Morphology

The network of hydrogen bonds is the primary determinant of the crystal packing and, consequently, the morphology of pyrimidinone crystals. The strong N-H···O interactions typically lead to the formation of one-dimensional tapes or discrete zero-dimensional dimers. nih.gov These primary motifs then pack in space in a manner that is influenced by the steric bulk and electronic nature of the substituents.

Host-Guest Chemistry and Molecular Recognition Processes

While there is no specific literature on the host-guest chemistry of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the pyrimidinone scaffold can, in principle, be incorporated into larger macrocyclic or cage-like hosts. The hydrogen bonding capabilities of the N-H and C=O groups could be utilized for the recognition and binding of complementary guest molecules. For molecular recognition to occur, a host molecule incorporating the 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- unit would need to present a binding cavity with hydrogen bond donors and acceptors positioned to complement a specific guest. The 4-methylphenoxy group could also participate in guest binding through hydrophobic or π-stacking interactions.

Exploration of Constitutional Dynamic Chemistry in Pyrimidinone Assemblies

Constitutional Dynamic Chemistry (CDC) involves chemical systems capable of modifying their constitution through the reversible formation and cleavage of bonds. In the context of supramolecular chemistry, this is achieved through the lability of non-covalent interactions. Pyrimidinone assemblies, held together by reversible hydrogen bonds, are inherently a part of this class of dynamic systems.

For an assembly of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the hydrogen bonds that hold the self-assembled structures together can be broken and reformed, allowing the system to potentially adapt its structure in response to external stimuli such as changes in temperature or solvent. This dynamic nature allows for error-correction during the self-assembly process, leading to the most thermodynamically stable crystalline form. While complex dynamic libraries based on this specific molecule have not been reported, the fundamental reversible interactions that underpin its self-assembly are a key feature of CDC.

Design and Synthesis of Pyrimidinone-based Supramolecular Architectures

The design of supramolecular architectures based on pyrimidinones relies on the robustness of the N-H···O hydrogen bond. The synthesis of the core molecule, 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, would likely involve the condensation of a β-aryloxy-α,β-unsaturated carbonyl compound with urea (B33335) or a related amidine.

Once the molecular building block is synthesized, the design of specific supramolecular architectures involves a strategy of controlled crystallization. By carefully selecting solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion), it is possible to influence the kinetic and thermodynamic pathways of self-assembly. For instance, a polar solvent might compete for hydrogen bonding sites and favor the formation of a different polymorph compared to a nonpolar solvent. The 5-(4-methylphenoxy)- group is a critical design element, as modifying its electronic properties or steric bulk would systematically alter the resulting supramolecular structure.

Table 2: Compound Names Mentioned

Compound Name

Mechanistic Investigations into the Formation and Reactivity of 2 1h Pyrimidinone, 5 4 Methylphenoxy

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- is not extensively detailed in dedicated studies. However, a plausible and common synthetic strategy for analogous 5-aryloxypyrimidinones involves the O-arylation of a 5-hydroxypyrimidinone precursor. The key step, therefore, is the formation of the ether linkage between the 5-hydroxy-2(1H)-pyrimidinone core and the 4-methylphenyl group. Two of the most powerful methods for such C-O bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

A probable synthetic pathway commences with the preparation of 5-hydroxy-2(1H)-pyrimidinone, which can be synthesized through methods such as the hydroxylation of uracil (B121893) or the condensation of a malonic acid derivative with urea (B33335). ontosight.ai The subsequent O-arylation would likely employ either an Ullmann-type or a Buchwald-Hartwig coupling reaction.

Ullmann Condensation:

The Ullmann condensation is a classic method for forming diaryl ethers and involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst. wikipedia.org In the context of synthesizing 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, this would involve the reaction of 5-hydroxy-2(1H)-pyrimidinone with a 4-methylphenyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene).

The generally accepted mechanism for the Ullmann ether synthesis involves a copper(I) species as the active catalyst. The reaction cycle is thought to proceed through the following key steps:

Formation of a Copper(I) Phenoxide: The 5-hydroxy-2(1H)-pyrimidinone reacts with a copper(I) salt in the presence of a base to form a copper(I) pyrimidinolate intermediate.

Oxidative Addition: The aryl halide (4-methylphenyl halide) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive Elimination: The final step is the reductive elimination from the copper(III) complex, which forms the desired C-O bond of the 5-(4-methylphenoxy) group and regenerates the copper(I) catalyst.

ParameterUllmann CondensationBuchwald-Hartwig O-Arylation
CatalystCopper (Cu) salts (e.g., CuI, CuBr)Palladium (Pd) complexes (e.g., Pd(OAc)2, Pd2(dba)3)
LigandOften requires ligands like phenanthroline or diaminesBulky electron-rich phosphine (B1218219) ligands (e.g., BINAP, t-BuXPhos)
BaseStrong inorganic bases (e.g., K2CO3, Cs2CO3)Strong non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)
Reaction TemperatureTypically high (100-200 °C)Generally milder (room temperature to 120 °C)
Substrate ScopeGood for electron-deficient aryl halidesBroader scope, including electron-rich and hindered aryl halides

Buchwald-Hartwig O-Arylation:

A more modern and often more versatile alternative is the Buchwald-Hartwig amination, which has been extended to C-O bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction would also couple 5-hydroxy-2(1H)-pyrimidinone with a 4-methylphenyl halide or triflate.

The catalytic cycle for the Buchwald-Hartwig O-arylation is well-established and involves a Pd(0)/Pd(II) cycle:

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition to the 4-methylphenyl halide to form a Pd(II)-aryl complex.

Association and Deprotonation: The 5-hydroxy-2(1H)-pyrimidinone coordinates to the Pd(II) center, and a base facilitates the deprotonation of the hydroxyl group to form a palladium pyrimidinolate complex.

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- and regenerating the Pd(0) catalyst.

Stereochemical Considerations in Pyrimidinone Transformations

The target compound, 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, is achiral. However, stereochemical considerations can become important in several scenarios during the synthesis or subsequent transformations of such pyrimidinone derivatives.

Use of Chiral Precursors: If the pyrimidinone ring were to be constructed from a chiral starting material, the stereochemistry of the final product would be influenced by the stereospecificity or stereoselectivity of the cyclization reaction. For instance, the use of a chiral malonic acid derivative in the initial condensation with urea could lead to a chiral pyrimidinone core, assuming the stereocenter is maintained throughout the synthetic sequence.

Asymmetric Transformations: Subsequent reactions on the pyrimidinone ring could introduce a chiral center. For example, an asymmetric reduction of the pyrimidinone ring or an enantioselective addition to one of the double bonds would result in chiral products. The stereochemical outcome of such reactions would be dictated by the chiral catalyst or reagent employed. masterorganicchemistry.com

Atropisomerism: While unlikely for the parent 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the introduction of bulky substituents at the ortho positions of the phenoxy group and/or at the C4 and C6 positions of the pyrimidinone ring could lead to hindered rotation around the C-O bond, potentially resulting in atropisomerism and the existence of stable enantiomeric conformers.

In nucleophilic substitution reactions involving a chiral center on a substituent of the pyrimidinone ring, the mechanism of the reaction would determine the stereochemical outcome. For example, an S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would lead to racemization.

Kinetic and Thermodynamic Analyses of Pyrimidinone Reactivity Profiles

Tautomerism:

Pyrimidinones (B12756618) can exist in different tautomeric forms. For 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, the predominant tautomer is the keto form as named. However, it can also exist in the enol (hydroxy) tautomeric form, 5-(4-methylphenoxy)pyrimidin-2-ol. Computational studies on similar pyrimidinone systems have shown that the keto form is generally the more stable tautomer, though the energy difference can be influenced by substituents and the solvent. nih.govchemicalbook.com The relative stability of these tautomers is crucial as it affects the molecule's reactivity, with the enol form potentially being more reactive in certain electrophilic substitution reactions.

FactorKinetic ControlThermodynamic Control
Determining FactorRate of reaction (lower activation energy)Stability of the product (lower Gibbs free energy)
Reaction ConditionsLower temperatures, shorter reaction timesHigher temperatures, longer reaction times, reversible conditions
ProductThe product that is formed faster (kinetic product)The most stable product (thermodynamic product)

Kinetic vs. Thermodynamic Control:

In the synthesis of substituted pyrimidinones, particularly in multicomponent reactions like the Biginelli reaction, the concepts of kinetic and thermodynamic control are pertinent. tandfonline.comwikipedia.orglibretexts.org The reaction conditions can influence the regioselectivity and the final product distribution.

For instance, in a hypothetical reaction where 2(1H)-Pyrimidinone, 5-(4-methylphenoxy)- could undergo a further substitution reaction at two different positions, the outcome could be under either kinetic or thermodynamic control.

Kinetic Product: The product that is formed faster due to a lower activation energy barrier would be the kinetic product. This is often favored at lower reaction temperatures and shorter reaction times.

Thermodynamic Product: The most stable product, which has the lowest Gibbs free energy, is the thermodynamic product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(4-methylphenoxy)-2(1H)-pyrimidinone, and how can reaction conditions be optimized?

The synthesis of pyrimidinone derivatives often involves nucleophilic substitution or condensation reactions. For example, substituted pyrimidinones can be synthesized via cyclization of β-keto esters with urea derivatives under acidic conditions . To optimize yield, key parameters include temperature control (e.g., reflux in dichloromethane at 298 K) and stoichiometric ratios of reagents such as thionyl chloride for activating hydroxyl groups . Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures high-purity products.

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of 5-(4-methylphenoxy)-2(1H)-pyrimidinone?

Characterization typically employs:

  • 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for methylphenoxy groups) and hydrogen bonding in the pyrimidinone ring .
  • LC-MS : For molecular ion detection (e.g., [M+H]+ at m/z 141.14) and fragmentation analysis to verify substituents .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings) .

Advanced: How can computational modeling predict the tautomeric behavior and prototropic shifts in 5-(4-methylphenoxy)-2(1H)-pyrimidinone?

Density functional theory (DFT) calculations can model tautomeric equilibria (e.g., keto-enol transitions) by analyzing energy barriers for [1,3] prototropic shifts . Molecular dynamics simulations in apolar solvents (e.g., toluene) reveal intermolecular proton transfer pathways, which dominate over intramolecular mechanisms . These models align with experimental UV-vis and NMR data to validate tautomer stability.

Advanced: What strategies resolve contradictory bioactivity data for pyrimidinone derivatives in antimicrobial assays?

Contradictions often arise from:

  • Solvent effects : Bioactivity may vary in polar vs. apolar media due to solubility differences. Standardize assays using DMSO-water mixtures ≤1% v/v .
  • Substituent positioning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antibacterial activity by increasing membrane permeability, whereas bulky groups reduce it .
  • Dose-response validation : Use MIC (minimum inhibitory concentration) assays with positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Advanced: How does the methylphenoxy substituent influence the compound’s interaction with biological targets like enzymes or DNA?

The methylphenoxy group enhances lipophilicity, improving membrane penetration. Docking studies suggest:

  • π-π stacking between the aromatic ring and enzyme active sites (e.g., DNA gyrase) .
  • Hydrogen bonding via the pyrimidinone carbonyl group with residues like Asp86 in E. coli topoisomerase IV .
    Comparative studies with analogs lacking the methylphenoxy group show reduced binding affinity (e.g., ΔΔG = −2.3 kcal/mol) .

Advanced: What experimental and computational approaches validate kinetic parameters for pyrimidinone degradation under physiological conditions?

  • HPLC-UV monitoring : Track degradation half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • QM/MM simulations : Model hydrolysis pathways at the pyrimidinone carbonyl group, predicting rate constants (k) within 10% of experimental values .

Basic: How are solubility and partition coefficients (LogP) determined for 5-(4-methylphenoxy)-2(1H)-pyrimidinone?

  • Shake-flask method : Measure solubility in octanol-water systems to calculate LogP (predicted ~1.31) .
  • HPLC retention time correlation : Use C18 columns with isocratic elution (e.g., acetonitrile:water 70:30) to estimate LogP via comparative retention .

Advanced: What crystallographic techniques elucidate polymorphic forms of 5-(4-methylphenoxy)-2(1H)-pyrimidinone?

  • Single-crystal X-ray diffraction : Resolves unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å) and hydrogen-bonding networks .
  • Powder XRD : Identifies polymorphs by comparing experimental vs. simulated diffraction patterns (e.g., Form I vs. Form II) .

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